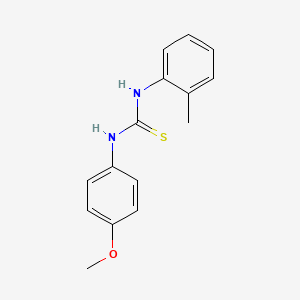
1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea typically involves the reaction of 4-methoxyaniline with 2-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea to corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other thiourea derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3-(2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-methylphenyl)thiourea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(2-methylphenyl)thiourea: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and applications.
The presence of the methoxy group in this compound makes it unique, potentially enhancing its solubility and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-5-3-4-6-14(11)17-15(19)16-12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERIXXGHVFINSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
![ethyl 4-[(4-acetamidophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5824357.png)
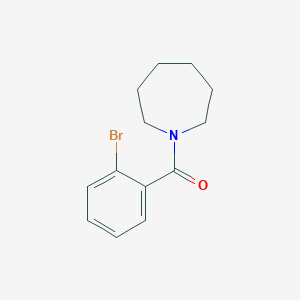
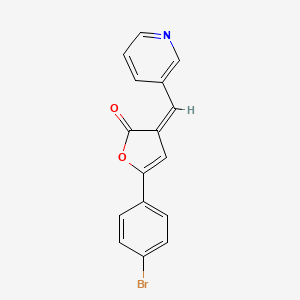

![(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5824372.png)
![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)
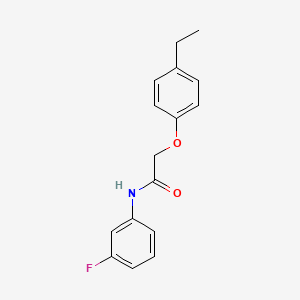
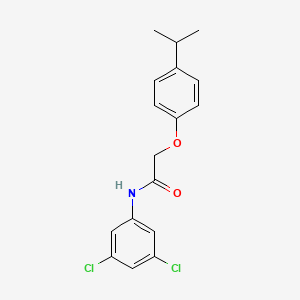
![2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5824397.png)
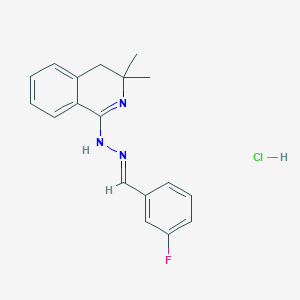
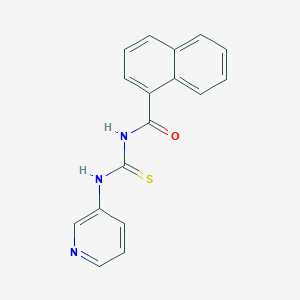
![4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B5824415.png)
![2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan](/img/structure/B5824424.png)
